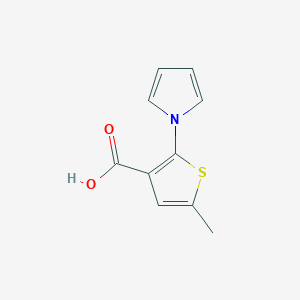

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

描述

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with a methyl group at the 5-position, a pyrrole ring at the 2-position, and a carboxylic acid moiety at the 3-position. Its molecular framework makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of kinase inhibitors and bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid can be achieved through several synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods typically include the use of automated reactors and continuous flow systems to ensure high yield and purity.

化学反应分析

Types of Reactions

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thiophene and pyrrole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrrole moieties, like 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, exhibit promising antimicrobial properties. Studies have shown that derivatives of this compound can effectively combat multidrug-resistant pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Preliminary studies have demonstrated that derivatives can inhibit cancer cell proliferation in various models, making them candidates for further development in cancer therapeutics .

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the creation of diverse derivatives with tailored biological activities .

Table 1: Synthetic Applications of this compound

Materials Science

In the field of materials science, this compound is investigated for its potential use in developing new materials such as polymers and coatings. Its chemical stability and electronic properties make it suitable for applications in organic electronics and sensor technologies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of this compound against resistant strains of S. aureus. The results indicated that certain modifications enhanced the compound's potency, demonstrating its potential as a lead compound for drug development .

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on synthesizing novel derivatives through multi-step reactions involving this compound. The derivatives were assessed for their biological activities, revealing promising results in both antimicrobial and anticancer assays .

作用机制

The mechanism of action of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

相似化合物的比较

Comparative Analysis with Structural Analogues

Structural Analogues and Similarity Scores

The following compounds exhibit structural or functional resemblance to 5-methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, as identified in diverse sources:

Key Observations :

- Functional Group Impact : Ethyl ester derivatives (e.g., CAS 31894-56-1) exhibit reduced acidity and altered pharmacokinetics due to esterification of the carboxylic acid group .

- Aromatic System Modifications : Substitution with benzo[b]thiophene (CAS 1889802-11-2) increases molecular rigidity, which may enhance target binding affinity in kinase inhibitors .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- This compound : The carboxylic acid group confers moderate aqueous solubility but may limit blood-brain barrier penetration.

- Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate : The ester group improves lipid solubility, favoring oral bioavailability .

生物活性

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a compound of interest due to its unique structural features, which combine pyrrole and thiophene rings. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NO₂S, with a molecular weight of approximately 207.25 g/mol. The compound features a carboxylic acid functional group, which is significant for its reactivity and biological interactions. The specific substitution pattern of the pyrrole and thiophene rings contributes to its unique biological profile .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities involved in cell proliferation and apoptosis, potentially leading to anticancer effects. Additionally, the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Gram-positive bacteria. The mechanism involves inhibiting bacterial growth through structural interactions that disrupt cellular functions.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Enterococcus faecalis | 32 µg/mL | |

| Clostridioides difficile | 64 µg/mL |

Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. Studies demonstrate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung adenocarcinoma) | 25 µM | |

| HCT116 (colon carcinoma) | 30 µM | |

| MCF7 (breast carcinoma) | 40 µM |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyrrole-based compounds, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In vitro studies using the A549 lung cancer cell line demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Comparisons were made with standard chemotherapeutic agents like cisplatin, showing promising results .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, such as cyclization of substituted thiophene precursors with pyrrole derivatives. For example, thieno[2,3-d]pyrimidine intermediates (e.g., compound 3 in ) are synthesized using acid-catalyzed cyclization of carboxylic acid precursors at elevated temperatures (~100°C). Key variables include solvent polarity (e.g., DMF vs. THF), stoichiometry of activating agents (e.g., POCl₃), and reaction time. Yields are optimized by controlling anhydrous conditions and purification via column chromatography .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks at δ ~6.5–7.5 ppm (aromatic protons from pyrrole/thiophene) and δ ~2.0–2.5 ppm (methyl group).

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (N-H pyrrole).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₁₁H₁₀N₂O₂S). Elemental analysis ensures purity (>95%) .

Q. What preliminary biological activity screening approaches are applicable?

Initial screening involves:

- In vitro assays : Testing antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory activity via COX-2 inhibition.

- Dose-response curves : Use of logarithmic concentrations (1–100 µM) to establish IC₅₀ values.

- Control compounds : Reference standards like indomethacin for anti-inflammatory studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Advanced optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) for selective coupling reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity.

- Byproduct analysis : LC-MS monitoring to identify intermediates (e.g., uncyclized precursors) and adjust stoichiometry .

Q. What advanced spectroscopic techniques resolve ambiguities in structural isomers?

- 2D NMR (COSY, NOESY) : Differentiates between regioisomers (e.g., pyrrole substitution at C-2 vs. C-3).

- X-ray crystallography : Provides definitive confirmation of crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- DFT calculations : Predicts NMR chemical shifts and compares them with experimental data to validate tautomeric forms .

Q. How do substituents on the pyrrole or thiophene rings modulate biological activity?

- Electron-withdrawing groups (e.g., -CF₃ at the pyrrole position, as in ) enhance metabolic stability but may reduce solubility.

- Hydrophobic substituents (e.g., phenyl groups) improve membrane permeability but increase cytotoxicity risks.

- Structure-activity relationship (SAR) studies : Systematic replacement of functional groups (e.g., methyl → ethyl) and evaluation via logP and IC₅₀ comparisons .

Q. How can stability under physiological conditions be assessed?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC at 37°C.

- Plasma stability assays : Exposure to human plasma (1–24h) to evaluate esterase-mediated hydrolysis of carboxylic acid derivatives.

- Light/heat stress testing : Accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. Methodological Notes

- Contradictions in Data : Discrepancies in reported melting points (e.g., 212°C–214.5°C in vs. 144°C–145°C in ) may arise from polymorphic forms or impurities. Always cross-validate with DSC analysis.

- Safety Protocols : Use PPE (gloves, goggles) when handling due to potential irritancy (see Safety Data Sheets in ). Store in amber vials at -20°C to prevent photodegradation .

属性

IUPAC Name |

5-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-7-6-8(10(12)13)9(14-7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHUPKIJXQWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372719 | |

| Record name | 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151258-67-2 | |

| Record name | 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。